
Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) is a coordination compound that features a cobalt center coordinated to two chloride ions and a bis(diphenylphosphino)ferrocene ligand. This compound is known for its applications in catalysis, particularly in homogeneous catalysis, where it serves as a ligand to facilitate various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) typically involves the reaction of cobalt(II) chloride with 1,1’-Bis(diphenylphosphino)ferrocene (dppf). The reaction is carried out in an inert atmosphere to prevent oxidation of the cobalt center. The general reaction scheme is as follows:
CoCl2+dppf→[1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II)
The reaction is usually performed in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
While specific industrial production methods for [1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with scale-up considerations for larger batch sizes and enhanced safety protocols .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as phosphines or amines.
Oxidation-Reduction Reactions: The cobalt center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with [1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) include:
Phosphines: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield new cobalt-phosphine complexes, while oxidation reactions can produce cobalt(III) species .
Scientific Research Applications
[1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) involves its role as a ligand in catalysis. The bis(diphenylphosphino)ferrocene ligand stabilizes the cobalt center, allowing it to participate in various catalytic cycles. The cobalt center can coordinate with substrates, facilitating their transformation into desired products through processes such as oxidative addition, reductive elimination, and migratory insertion .
Comparison with Similar Compounds
Similar Compounds
[1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): Similar in structure but contains palladium instead of cobalt.
[1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II): Contains nickel and is used in nickel-catalyzed reactions.
Uniqueness
The uniqueness of [1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) lies in its cobalt center, which imparts distinct reactivity and catalytic properties compared to its palladium and nickel counterparts. The cobalt center allows for different oxidation states and coordination environments, making it versatile in various catalytic applications .
Properties
Molecular Formula |
C36H44Cl2CoFeP2 |
|---|---|
Molecular Weight |
724.4 g/mol |
IUPAC Name |
carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride |
InChI |
InChI=1S/2C17H19P.2CH3.2ClH.Co.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2*1H3;2*1H;;/q;;2*-1;;;2*+2/p-2 |
InChI Key |
FPBPOXUIMPCGEC-UHFFFAOYSA-L |
Canonical SMILES |
[CH3-].[CH3-].C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe+2].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12511394.png)
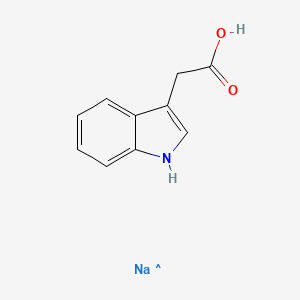
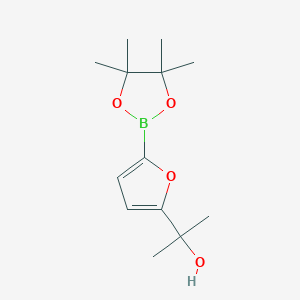
![2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B12511416.png)
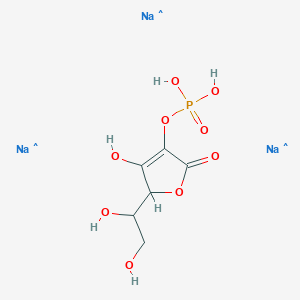

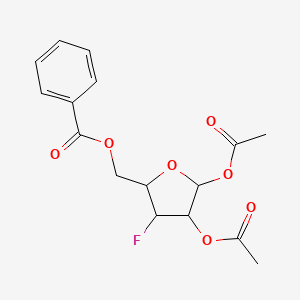
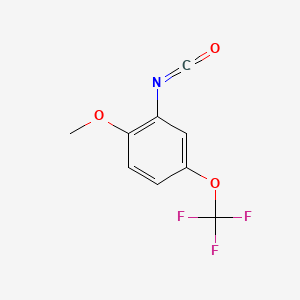
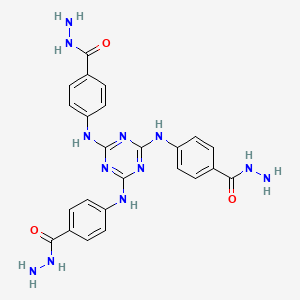
![9H-fluoren-9-ylmethyl N-{1-[methoxy(methyl)carbamoyl]-3-(triphenylmethylcarbamoyl)propyl}carbamate](/img/structure/B12511454.png)
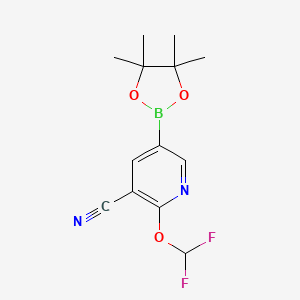
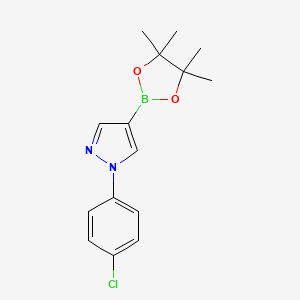

![2-Benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12511483.png)
